molecular formula C18H17N3O3S2 B2538162 N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-35-0

N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2538162
CAS No.: 864922-35-0
M. Wt: 387.47
InChI Key: UWDGMBHPKUSETE-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with dual methoxyphenyl groups. Its structural uniqueness lies in the strategic placement of methoxy groups and the thioacetamide linkage, which influence both receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-23-14-7-3-12(4-8-14)17-20-18(26-21-17)25-11-16(22)19-13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDGMBHPKUSETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 4-methoxyphenylamine with a thiadiazole derivative under specific conditions. The process may include steps such as:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.

    Thioether Formation: The thiadiazole derivative is then reacted with 4-methoxyphenylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. Research has shown that N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can induce apoptosis in various cancer cell lines by activating the caspase pathway. For instance:

  • In vitro studies demonstrated decreased viability in human leukemia and non-small cell lung cancer cells when treated with thiadiazole derivatives .
  • In vivo studies indicated that these compounds could inhibit tumor growth in xenograft models, suggesting their potential as effective anticancer agents .

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial activities. The compound's structure allows it to interact with microbial enzymes, potentially leading to inhibition of growth or cell death. Specific studies have highlighted its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the thiadiazole ring through cyclization reactions involving appropriate precursors.
  • Substitution reactions to introduce the methoxyphenyl groups.
  • Acetamide formation , which enhances the compound's solubility and biological activity.

These synthetic routes are crucial for developing analogs with improved potency and selectivity against specific targets.

Case Studies and Research Findings

Several case studies have documented the efficacy of thiadiazole derivatives in preclinical settings:

  • Study on Anticancer Activity : A series of 1,3,4-thiadiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results showed that modifications to the thiadiazole core significantly impacted their activity levels .
  • Antimicrobial Efficacy : Research focusing on the antimicrobial properties of thiadiazole derivatives indicated promising results against resistant strains of bacteria .
  • Pharmacological Profiles : Detailed pharmacological evaluations have revealed that these compounds can modulate various biological pathways, leading to their classification as potential therapeutic agents in oncology and infectious diseases .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Analogues

Regioisomeric Thiadiazole Derivatives

The target compound’s regioisomer, N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-yl]-acetamide, differs in the substitution position of the methoxyphenyl group on the thiadiazole ring (5-position vs. 3-position). Molecular docking studies reveal that the target compound’s 3-substitution optimizes interactions with adenosine A3 receptor pockets, resulting in a 10-fold higher binding affinity compared to the 5-substituted isomer .

Triazole-Thiadiazole Hybrids

Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () incorporates a triazole-thiadiazole scaffold. While this compound lacks methoxy groups, its intermolecular interaction energy with enzymes exceeds reference standards, suggesting that hybrid heterocycles may enhance potency through synergistic effects .

Acetamide Derivatives with Varying Substituents

Thiazole-Based Analogues

Compound 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide (ZINC C13637710, ) replaces the thiadiazole with a thiazole ring. Despite structural similarities, this substitution reduces adenosine receptor affinity, highlighting the critical role of the 1,2,4-thiadiazole core in target engagement .

Triazole-Acetamide Derivatives

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () substitutes the methoxyphenyl group with fluorophenyl and introduces a thiophene-triazole moiety. Such modifications alter lipophilicity and metabolic stability, though comparative potency data remain unreported .

Anticancer Activity

Thiazole derivatives like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (7b) and 2-(2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazono)-N′-phenylpropane hydrazonoyl chloride (11) exhibit IC50 values of 1.61 and 1.98 μg/mL, respectively, against HepG-2 cells .

Enzyme Inhibition

The sodium salt derivative in demonstrates superior enzyme interaction energy compared to reference compounds, underscoring the importance of sulfur-rich heterocycles in enzyme targeting .

Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compound Reference
3-Substituted Thiadiazole Maximizes adenosine A3 receptor affinity (Ki = 0.79 nM) Target Compound
5-Substituted Thiadiazole Reduced binding affinity (Ki > 10 nM) Regioisomer (5-position)
Methoxy Group at Para Position Enhances selectivity and receptor interactions Target Compound
Thiazole vs. Thiadiazole Core Thiazole derivatives show lower receptor affinity but retain anticancer potential ZINC C13637710
Triazole-Thiadiazole Hybrids Improved enzyme interaction energy Sodium salt derivative ()

Biological Activity

N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities based on available literature, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for various biological activities. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 300.37 g/mol

Antimicrobial Activity

The thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • A study reported that derivatives similar to this compound demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL .

Anticancer Activity

The compound's anticancer potential has also been investigated. Thiadiazole derivatives are recognized for their cytotoxic effects on various cancer cell lines:

  • In vitro studies have demonstrated that related compounds exhibit IC50_{50} values in the range of 0.28 to 4.27 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
  • The mechanism of action is believed to involve the inhibition of tubulin polymerization, disrupting cancer cell division .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • DNA Interaction : It could potentially interfere with DNA synthesis or repair mechanisms.
  • Signal Transduction Modulation : The compound may modulate signaling pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study published in Frontiers in Chemistry detailed the synthesis and antimicrobial testing of various thiadiazole derivatives, showing significant antibacterial activity against Xanthomonas axonopodis and Xanthomonas oryzae with EC50_{50} values lower than standard treatments .
  • Cytotoxicity in Cancer Models : Research indicated that certain derivatives exhibited notable cytotoxicity against cancer cell lines, suggesting potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-thiadiazole core in N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

  • Methodology : The 1,2,4-thiadiazole ring can be synthesized via cyclization of thioamides or via oxidative dimerization of thioureas. For example, describes the use of chloroacetyl chloride and potassium carbonate in DMF for thiazolidinone synthesis, which can be adapted for thiadiazole formation by substituting sulfur-containing precursors. Key steps include:

  • Condensation of 4-methoxyphenyl thiourea with chloroacetyl derivatives.
  • Cyclization under basic conditions (e.g., K₂CO₃/DMF) to form the thiadiazole ring .
  • Purification via column chromatography or recrystallization (ethanol-DMF mixtures are effective, as noted in ).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and acetamide (-NHCO-) groups. For example, reports δ ~3.8 ppm for methoxy protons and δ ~170 ppm for carbonyl carbons in similar acetamide derivatives.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~427.45 for C₁₉H₁₇N₃O₃S₂).
  • X-ray Crystallography : If crystalline, compare bond lengths/angles with analogous structures (e.g., triazole-thioacetamides in ) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Prioritize assays aligned with known activities of thiadiazole derivatives (e.g., antimicrobial, anticancer):

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria ( notes thiadiazoles with 3,4-dimethoxyphenyl groups show MIC values <10 µg/mL).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy positioning) influence this compound’s binding affinity to target enzymes?

  • Methodology :

  • Molecular Docking : Compare interactions of 4-methoxyphenyl vs. 3,4-dimethoxyphenyl analogs ( highlights enhanced antifungal activity with 3,4-dimethoxy groups).
  • SAR Studies : Synthesize analogs with varied substituents (e.g., ethoxy, halogen) and correlate logP values with activity. For example, shows methoxy groups increase hydrophobicity, potentially enhancing membrane permeability .

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole-acetamide hybrids?

  • Methodology :

  • Assay Standardization : Control variables like solvent (DMSO concentration), incubation time, and cell passage number.
  • Impurity Analysis : Use HPLC (≥95% purity threshold, as in ) to rule out byproducts affecting results.
  • Meta-Analysis : Compare datasets from (antifungal focus) and (thiazole anticancer activity) to identify structural determinants of divergent activities .

Q. What mechanistic insights can be gained from studying the metabolic stability of this compound?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites (e.g., demethylation of methoxy groups).
  • Stability Assays : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) using LC-MS. ’s hypoglycemic thiazolidinediones showed <20% degradation after 24 hours in plasma, suggesting similar stability for this compound .

Experimental Design Considerations

Q. What in vivo models are appropriate for toxicity and efficacy studies?

  • Methodology :

  • Acute Toxicity : OECD Guideline 423 in Wistar rats (dose range: 50–2000 mg/kg), monitoring liver/kidney histopathology (as in ’s mouse studies).
  • Xenograft Models : For anticancer testing, use nude mice implanted with HT-29 colon cancer cells, dosing at 10–50 mg/kg/day for 21 days .

Q. How can computational tools optimize the lead compound’s pharmacokinetic profile?

  • Methodology :

  • ADMET Prediction : Use SwissADME to assess bioavailability (Lipinski’s Rule of Five compliance).
  • QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with logD and plasma protein binding data .

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